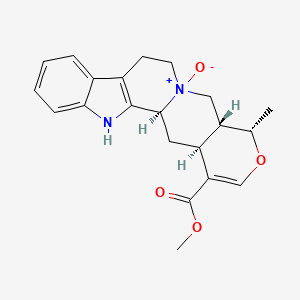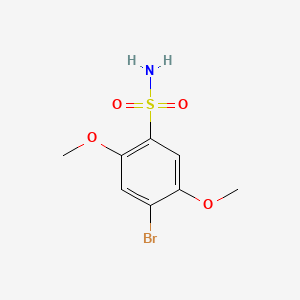
4-Bromo-2,5-dimethoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-dimethoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10BrNO4S and a molecular weight of 296.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide consists of a benzene ring substituted with a bromo group, two methoxy groups, and a sulfonamide group .科学的研究の応用
Antioxidant and Anticancer Activities
Derivatives of bromophenols, which include “4-Bromo-2,5-dimethoxybenzene-1-sulfonamide”, have been studied for their antioxidant and anticancer activities . These compounds have shown potential in ameliorating H2O2-induced oxidative damage and reactive oxygen species (ROS) generation in HaCaT keratinocytes . They also increased the expression of TrxR1 and HO-1, two important antioxidant enzymes, without affecting Nrf2 expression .
Pharmaceutical Intermediate
“4-Bromo-2,5-dimethoxybenzene-1-sulfonamide” is used as a pharmaceutical intermediate . This means it is used in the synthesis of other compounds, particularly in the pharmaceutical industry. The details of its specific applications as an intermediate are not provided.
Synthesis of Methylated and Acetylated Derivatives
This compound can be used in the synthesis of new methylated and acetylated bromophenol derivatives . These derivatives have been evaluated for their antioxidant and anticancer activities at the cellular level .
Inhibition of Leukemia Cell Viability
Certain derivatives of “4-Bromo-2,5-dimethoxybenzene-1-sulfonamide” have shown potential in inhibiting the viability and inducing apoptosis of leukemia K562 cells . This suggests potential applications in leukemia treatment.
Redox Shuttle Additive in Lithium-Ion Batteries
Although not directly related to “4-Bromo-2,5-dimethoxybenzene-1-sulfonamide”, its close relative “2-Bromo-1,4-dimethoxybenzene” has been used as a chemical redox shuttle additive in lithium-ion batteries . This application provides repeated overcharge and overdischarge protection, enhancing the safety and longevity of the batteries .
Synthesis of Bromophenol Derivatives
“4-Bromo-2,5-dimethoxybenzene-1-sulfonamide” can be used in the synthesis of bromophenol derivatives . These derivatives are potential candidates for drug development due to their biological activities, such as antioxidant, anticancer, anti-diabetic, and anti-inflammatory activity .
作用機序
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid
Mode of Action
Sulfonamides, including potentially 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthase. They mimic the natural substrate (p-aminobenzoic acid) of the enzyme, thereby preventing its participation in the synthesis of folic acid . The bromo and methoxy groups on the benzene ring could influence the binding affinity to the enzyme, but this would need to be confirmed experimentally.
Biochemical Pathways
By inhibiting dihydropteroate synthase, sulfonamides block the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus for DNA replication . The specific pathways affected by 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide would depend on its precise target(s) and the cells in which they are expressed.
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the availability of purines and pyrimidines, thereby inhibiting DNA replication and cell division . The specific molecular and cellular effects of 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide would depend on its exact mechanism of action and the types of cells it affects.
特性
IUPAC Name |
4-bromo-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEQBPFWWXXVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

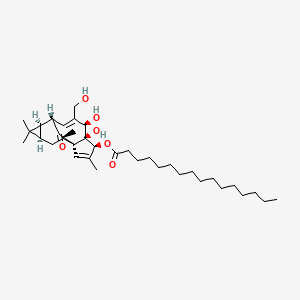
![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)
![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)


![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)

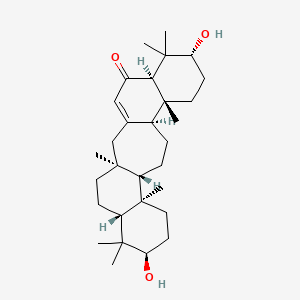


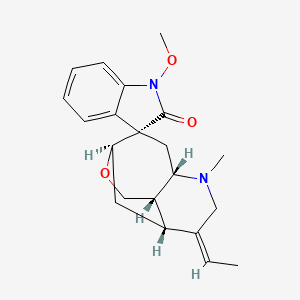
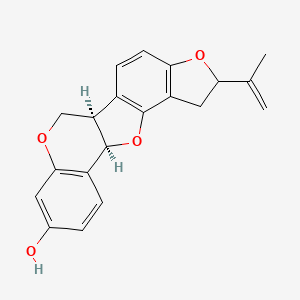
![(1R,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602795.png)
